4-[(Z)-amino(hydroxyimino)methyl]benzoic acid
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Overview
Description
“4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by its IUPAC name "4-[(E)-(hydroxyimino)methyl]benzoic acid" .
Molecular Structure Analysis
The molecular structure of “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” consists of a benzoic acid moiety with a hydroxyimino group and an amino group attached to the fourth carbon of the benzene ring .Scientific Research Applications
- Research Context : Scientists have investigated its potential role in protecting cells from free radical damage and its impact on overall health .
- Research Context : Researchers explore its use in enzymatic transformations, particularly in the synthesis of hydroxylated derivatives .
- Research Context : Investigations focus on its role in constructing drug candidates and bioactive molecules .
- Research Context : Scientists study these complexes for potential applications in catalysis, sensing, and drug delivery .
- Research Context : Investigations aim to understand its impact on cellular processes and identify potential therapeutic uses .
Antioxidant Properties
Hydroxylation Reactions
Pharmaceutical Intermediates
Metal Complex Formation
Biological Activity Modulation
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGPIDERPILTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-amino(hydroxyimino)methyl]benzoic acid |
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